molecular formula C10H14N2O3 B14887366 9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B14887366
M. Wt: 210.23 g/mol
InChI Key: KQLITYILZVABJV-UHFFFAOYSA-N
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Description

9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group, an oxa group, and two diaza groups. The molecular formula of this compound is C10H18N2O, and it has a molecular weight of 182.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common synthetic route includes the reaction of cyclopropylamine with an appropriate oxirane derivative under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the diaza groups and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Similar spirocyclic structure but with a methyl group instead of a cyclopropyl group.

    2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione: Similar structure but without the cyclopropyl group.

Uniqueness

9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

9-cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C10H14N2O3/c13-8-5-12(7-1-2-7)9(14)10(11-8)3-4-15-6-10/h7H,1-6H2,(H,11,13)

InChI Key

KQLITYILZVABJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(=O)NC3(C2=O)CCOC3

Origin of Product

United States

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